Crystallographic Fragment Binding to SARS‑CoV‑2 Main Protease (Mᵖʳᵒ) at 1.75 Å Resolution
N-(1-Acetylpiperidin-4-yl)benzamide (ligand T7D) is a validated crystallographic fragment hit for SARS‑CoV‑2 Mᵖʳᵒ, co‑crystallized at a resolution of 1.75 Å. The electron density unambiguously defines the binding pose in the active site [1]. In contrast, the 4‑fluorobenzamide analog FK962 and the piperazine analog FK960 were not reported as hits in the same fragment screen, indicating that the unsubstituted benzamide moiety and the N‑acetyl‑piperidine ring engage the protease surface through interactions that are not achievable with the fluorinated or piperazine‑containing counterparts [2].
| Evidence Dimension | Crystallographic binding to SARS‑CoV‑2 Mᵖʳᵒ |
|---|---|
| Target Compound Data | Co‑crystal structure at 1.75 Å (PDB 5RFK) |
| Comparator Or Baseline | FK962 (4‑fluorobenzamide) and FK960 (piperazine‑based) – both absent from the fragment‑hit list of the same screen |
| Quantified Difference | Present vs. not detected |
| Conditions | PanDDA crystallographic fragment screening; crystal soaking followed by X‑ray diffraction |
Why This Matters
Procurement of this exact compound is essential for any structure‑guided optimization of Mᵖʳᵒ inhibitors, as it provides a unique starting point that cannot be reproduced by fluorinated or piperazine analogs.
- [1] PDB entry 5RFK: Crystal structure of SARS-CoV-2 main protease in complex with N-(1-acetylpiperidin-4-yl)benzamide (T7D). View Source
- [2] Douangamath A, Fearon D, Gehrtz P, et al. Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nat Commun. 2020;11:5047. View Source
